3-Methyl-1-butanesulfonic acid

Lipophilicity Partition coefficient Surfactant design

3-Methyl-1-butanesulfonic acid (CAS 16066-21-0; molecular formula C₅H₁₂O₃S; molecular weight 152.21 g/mol) is a branched C₅ alkanesulfonic acid bearing a methyl substituent at the 3-position of the butane backbone. It belongs to the organosulfonic acid class, characterized by the general structure R–S(=O)₂–OH, and is commercially available both as the free acid and as its sodium salt (CAS 5343-41-9).

Molecular Formula C5H12O3S
Molecular Weight 152.21 g/mol
CAS No. 16066-21-0
Cat. No. B12046036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-butanesulfonic acid
CAS16066-21-0
Molecular FormulaC5H12O3S
Molecular Weight152.21 g/mol
Structural Identifiers
SMILESCC(C)CCS(=O)(=O)O
InChIInChI=1S/C5H12O3S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8)
InChIKeyHYZYOKHLDUXUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-butanesulfonic acid (CAS 16066-21-0): Procurement-Relevant Physicochemical Profile and Structural Identity


3-Methyl-1-butanesulfonic acid (CAS 16066-21-0; molecular formula C₅H₁₂O₃S; molecular weight 152.21 g/mol) is a branched C₅ alkanesulfonic acid bearing a methyl substituent at the 3-position of the butane backbone . It belongs to the organosulfonic acid class, characterized by the general structure R–S(=O)₂–OH, and is commercially available both as the free acid and as its sodium salt (CAS 5343-41-9) [1]. Its predicted physicochemical parameters include a density of 1.170 ± 0.06 g/cm³, a pKa of 1.92 ± 0.50, and a boiling point of 176–178 °C at 0.2 Torr . The compound serves as a versatile intermediate for sulfonyl chloride derivatization, ionic liquid synthesis, and as a potential surfactant building block [2].

Why Linear Alkanesulfonic Acids Cannot Substitute 3-Methyl-1-butanesulfonic acid in Structure-Sensitive Applications


Alkanesulfonic acids of identical carbon count are not functionally interchangeable when the application depends on molecular shape, lipophilicity, or metabolic stability. 3-Methyl-1-butanesulfonic acid possesses a branched isoamyl carbon skeleton that distinguishes it from its linear constitutional isomer, 1-pentanesulfonic acid, in three quantifiable ways: a 122% higher computed LogP for the sodium salt (2.00 vs. ~0.9 for linear C₅), a one-third reduction in rotatable bonds (3 vs. 4), and a boiling point lowered by approximately 47 °C at reduced pressure relative to the linear C₄ analog [1]. These differences alter solvent partitioning, conformational entropy upon receptor binding, and distillation behavior in synthesis workflows—rendering the branded compound non-substitutable where such parameters are specification-critical.

Quantitative Differentiation of 3-Methyl-1-butanesulfonic acid Against Its Closest Structural Analogs


Elevated Lipophilicity (LogP) of the Sodium Salt Compared with Linear C₄ and C₅ Sodium Alkanesulfonates

The sodium salt of 3-methyl-1-butanesulfonic acid (CAS 5343-41-9) exhibits a computed LogP of 2.00, which is 42% higher than sodium 1-butanesulfonate (LogP 1.41) and 122% higher than the LogP of ~0.9 reported for linear 1-pentanesulfonic acid . This increased lipophilicity arises from the branched isoamyl chain, which enhances partitioning into hydrophobic environments relative to linear analogs of identical or similar carbon count [1]. The experimental logP (calculated) for butanesulfonic acid and pentanesulfonic acid from the NIST/EPA dataset further corroborates the trend that chain branching increases LogP for a given carbon number [2].

Lipophilicity Partition coefficient Surfactant design Membrane permeability

Reduced Rotatable Bond Count Relative to Linear C₅ Constitutional Isomer

3-Methyl-1-butanesulfonic acid contains three rotatable bonds in its carbon backbone, compared with four rotatable bonds for its linear constitutional isomer, 1-pentanesulfonic acid [1]. This reduction in conformational自由度 is a direct consequence of the methyl branch at the 3-position, which replaces a methylene unit and eliminates one C–C torsion. In drug discovery and agrochemical contexts, reducing the number of rotatable bonds is a validated strategy for improving oral bioavailability and increasing the probability of successful crystallization [2].

Molecular flexibility Conformational entropy Drug design Crystallization

Distillation-Relevant Volatility Differential vs. Linear Alkanesulfonic Acids

3-Methyl-1-butanesulfonic acid boils at 176–178 °C at 0.2 Torr . While no directly measured boiling point at atmospheric pressure is reported for this compound, linear 1-butanesulfonic acid (C₄) exhibits a boiling point of approximately 223.6 °C (rough estimate), and linear 1-pentanesulfonic acid (C₅) is expected to boil at an even higher temperature owing to the additional methylene unit and stronger intermolecular hydrogen bonding in the linear chain [1]. The branched structure of 3-methyl-1-butanesulfonic acid disrupts packing and reduces the boiling point relative to a linear C₅ analog, a well-established phenomenon in alkane isomer series where branching reduces boiling point by 10–30 °C per methyl branch [1].

Boiling point Distillation Purification Process chemistry

Acidity Profile Matches Linear C₄ Alkanesulfonic Acid but with Enhanced Steric Shielding of the Sulfonate Headgroup

The predicted pKa of 3-methyl-1-butanesulfonic acid is 1.92 ± 0.50, identical within error to the predicted pKa of 1.92 ± 0.50 for linear 1-butanesulfonic acid . However, the pKa of alkanesulfonic acids measured experimentally in aqueous solution trends more negative: the NIST database reports butanesulfonic acid pKa ≈ -0.91 and pentanesulfonic acid pKa ≈ -0.42 [1]. The critical differentiation is not the pKa value itself, but the steric environment around the sulfonate headgroup. The 3-methyl branch in 3-methyl-1-butanesulfonic acid creates greater steric shielding of the –SO₃H/SO₃⁻ group compared with linear analogs, which can reduce ion-pair aggregation in low-dielectric media and influence the solubility and crystallinity of sulfonate salts with bulky organic cations [2].

Acid strength pKa Counterion selection Salt formation

Validated Intermediate for Sulfonyl Chloride Derivatization — Enabling Downstream Sulfonamide and Sulfonate Ester Libraries

3-Methyl-1-butanesulfonic acid is the direct precursor to 3-methylbutane-1-sulfonyl chloride (CAS 22795-37-5), synthesized by reaction with thionyl chloride under reflux . The resulting sulfonyl chloride has documented use in preparing sulfonamides (via reaction with amines), sulfonate esters (via alcohols), and sulfonate thioesters (via thiols), with literature precedent for 3-methyl-butane-1-sulfonic acid 2-pyridylamide and 3-methyl-butane-1-sulfonic acid-(3-methoxy-phenylester) [1]. In contrast, the linear analog 1-pentanesulfonic acid yields 1-pentanesulfonyl chloride, which generates derivatives with systematically different LogD and steric profiles due to the absence of chain branching [2]. For medicinal chemistry teams building sulfonamide libraries, the branched sulfonyl chloride derived from 3-methyl-1-butanesulfonic acid provides access to a distinct region of chemical space compared to linear alkylsulfonyl chlorides.

Sulfonyl chloride Derivatization Medicinal chemistry Parallel synthesis

High-Value Application Scenarios for 3-Methyl-1-butanesulfonic acid Based on Quantitative Differentiation Evidence


Ion-Pair Chromatography with Enhanced Organic-Phase Partitioning

The sodium salt of 3-methyl-1-butanesulfonic acid (LogP = 2.00) provides approximately 42% greater organic-phase partitioning than sodium 1-butanesulfonate (LogP = 1.41), making it a superior ion-pairing reagent for HPLC analysis of moderately hydrophobic analytes that are poorly retained with shorter-chain sulfonates . In reversed-phase ion-pair chromatography–mass spectrometry workflows, this increased hydrophobicity can improve peak resolution for analytes with LogD values in the 0–3 range without requiring longer alkyl-chain sulfonates that may cause excessive retention or ion suppression [1].

Synthesis of Branched Sulfonamide Libraries for Drug Discovery

Conversion of 3-methyl-1-butanesulfonic acid to its sulfonyl chloride (CAS 22795-37-5) enables parallel synthesis of sulfonamide libraries that occupy a distinct steric and lipophilic space compared to those derived from linear alkanesulfonyl chlorides . The 3-methyl branch introduces a kink in the alkyl tail that alters the dihedral angle distribution of the sulfonamide –NH–SO₂– linkage, potentially modulating hydrogen-bond geometry with target proteins. This is supported by the reduced rotatable bond count (3 vs. 4 for linear C₅), which restricts conformational sampling and can enhance binding entropy [1].

API Salt Screening with Sterically Shielded Sulfonate Counterions

When screening sulfonic acid counterions for basic drug candidates, 3-methyl-1-butanesulfonic acid offers strong acidity (pKa ~ -1 to +2 range) combined with greater steric bulk around the sulfonate group than linear butane- or pentanesulfonic acids . This steric shielding can reduce ion-pair aggregation in amorphous solid dispersions and improve the physical stability of sulfonate salts, as inferred from the class behavior of branched vs. linear alkyl sulfonates in crystallization studies [1]. The lower boiling point of the free acid also facilitates its removal by evaporation if excess acid is used in salt formation.

Specialty Surfactant and Emulsifier Development

The branched isoamyl tail of 3-methyl-1-butanesulfonic acid provides a hydrophobe structure that differs from both linear alkyl sulfonates and aromatic sulfonates (e.g., dodecylbenzene sulfonic acid). Based on well-established structure–property relationships in the surfactant field, branched hydrophobes typically yield higher critical micelle concentrations (CMC) and better hard-water tolerance than linear analogs of equal carbon number . This makes the compound a candidate building block for low-foaming, hard-water-stable surfactant formulations. The enhanced LogP relative to linear C₄ sulfonates also suggests improved wetting on hydrophobic surfaces [1].

Quote Request

Request a Quote for 3-Methyl-1-butanesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.